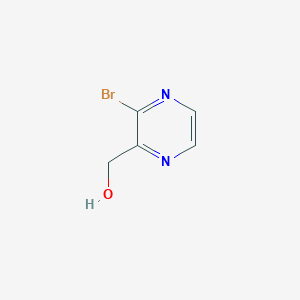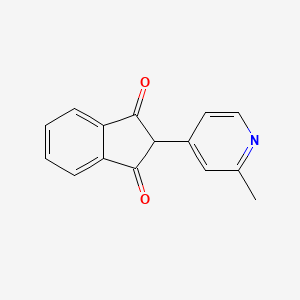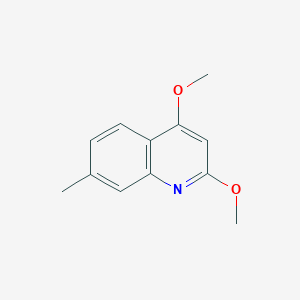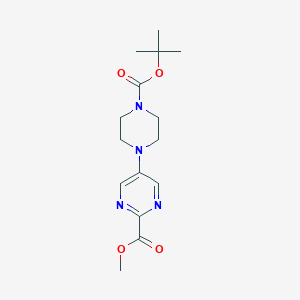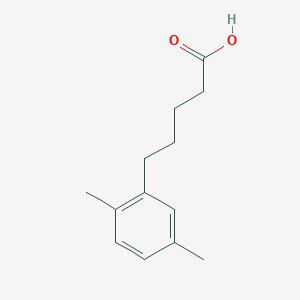
1-(2-Methoxyethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their high ring strain and unique reactivity, making them valuable in various chemical and biological applications. The presence of the 2-methoxyethyl group in this compound adds to its versatility and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)azetidine can be synthesized through several methods. This reaction is typically mediated by visible light and requires specific conditions to ensure the successful formation of the azetidine ring . Another method involves the reduction of pre-functionalized starting materials, such as 2-azetidinones, using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction, due to its efficiency and selectivity, is a preferred method in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction: Reduced forms with simpler alkyl or amine groups.
Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained four-membered ring. The ring strain facilitates reactions that can lead to the formation of new bonds or the opening of the ring, making it a versatile intermediate in various chemical processes . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Methoxyethyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it more versatile compared to aziridines, which are more reactive but less stable, and pyrrolidines, which are more stable but less reactive .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(2-methoxyethyl)azetidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-5-7-3-2-4-7/h2-6H2,1H3 |
InChI Key |
NYZGXIKOABSJGA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)


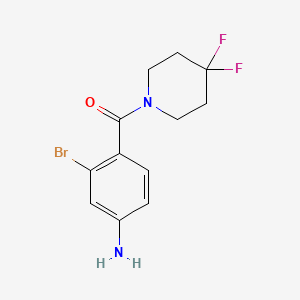
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
